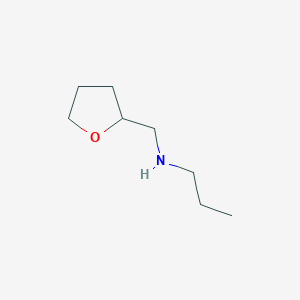

Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Description

Context and Significance within Organic Chemistry

Propyl-(tetrahydro-furan-2-ylmethyl)-amine, with the CAS number 7179-87-5, is an organic compound that merges a propylamino group with a tetrahydrofurfuryl scaffold. chemicalbook.com Its structure is noteworthy for combining the features of a secondary amine with a cyclic ether, specifically the tetrahydrofuran (B95107) ring. This arrangement suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules. In the realm of medicinal chemistry and materials science, compounds featuring amine and ether functionalities are of significant interest due to their diverse chemical reactivity and potential for biological interactions.

Scope of Academic Investigation

The academic investigation of this compound appears to be primarily centered on its role as a chemical intermediate. Research is ongoing to explore its potential biological activities, including its interactions with enzymes and receptors, which could pave the way for its use as a pharmaceutical agent. Furthermore, its structural attributes make it a candidate for applications in the production of specialized polymers and other materials.

Structure

3D Structure

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-7-8-4-3-6-10-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOSVGABACUJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389784 | |

| Record name | N-[(Oxolan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-87-5 | |

| Record name | Tetrahydro-N-propyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Oxolan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Key analytical techniques for the structural confirmation and characterization of this amine would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the propyl and tetrahydrofuran (B95107) moieties by analyzing the chemical shifts and splitting patterns of the protons and carbons.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, confirming it to be 143.23 g/mol . chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the key functional groups present, notably the N-H stretch of the secondary amine and the C-O-C stretch of the tetrahydrofuran ring.

Spectroscopic Characterization Techniques for Propyl Tetrahydro Furan 2 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like Propyl-(tetrahydro-furan-2-ylmethyl)-amine, offering insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propyl group, the tetrahydrofuran (B95107) ring, and the methylene bridge. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

The protons on the carbon adjacent to the nitrogen (α-protons) are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to the other protons in the alkyl chains. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (propyl) | 0.8 - 1.0 | Triplet |

| CH₂ (propyl, β to N) | 1.4 - 1.7 | Sextet |

| CH₂ (propyl, α to N) | 2.4 - 2.7 | Triplet |

| CH₂ (THF ring, C4) | 1.5 - 2.0 | Multiplet |

| CH₂ (THF ring, C3) | 1.8 - 2.1 | Multiplet |

| CH (THF ring, C2) | 3.9 - 4.2 | Multiplet |

| CH₂ (THF ring, C5) | 3.6 - 3.9 | Multiplet |

| CH₂ (methylene bridge) | 2.6 - 2.9 | Multiplet |

Carbon-13 NMR (¹³C-NMR) Investigations

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms directly bonded to the electronegative nitrogen and oxygen atoms will be the most deshielded.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (propyl) | 10 - 15 |

| CH₂ (propyl, β to N) | 22 - 27 |

| CH₂ (propyl, α to N) | 50 - 55 |

| CH₂ (THF ring, C4) | 25 - 30 |

| CH₂ (THF ring, C3) | 28 - 33 |

| CH (THF ring, C2) | 78 - 83 |

| CH₂ (THF ring, C5) | 67 - 72 |

Advanced NMR Techniques (e.g., ¹⁵N Labeling and Coupling Analysis)

While standard ¹H and ¹³C NMR are powerful, advanced techniques can offer deeper structural insights. For a molecule like this compound, ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, could directly probe the electronic environment of the nitrogen atom. The chemical shift of the nitrogen would be indicative of the substitution pattern and hybridization.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the proton and carbon signals. columbia.edu An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. columbia.edu An HMBC spectrum, on the other hand, would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the propyl group, the methylene bridge, and the tetrahydrofuran ring across the nitrogen atom. columbia.edu

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

N-H Stretching and Bending Vibrations of Primary Amines

Although this compound is a secondary amine, understanding the IR characteristics of primary amines provides a useful comparison. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. nih.gov In contrast, as a secondary amine, this compound is expected to show only a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ region. nih.gov

An N-H bending vibration is also expected in the 1550-1650 cm⁻¹ range, though it is often of medium to weak intensity. Additionally, the spectrum will be characterized by C-H stretching vibrations from the alkyl and tetrahydrofuran portions of the molecule, typically in the 2850-3000 cm⁻¹ range, and C-O stretching of the ether in the tetrahydrofuran ring, expected around 1050-1150 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3310 - 3350 |

| N-H | Bend | 1550 - 1650 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1020 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For amines, the "nitrogen rule" is a key principle, stating that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₈H₁₇NO) has a molecular weight of approximately 143.23 g/mol , consistent with the presence of one nitrogen atom.

The fragmentation of aliphatic amines in MS is often dominated by α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken. This results in the formation of a resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible:

Cleavage of the propyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of an iminium cation at m/z = 114.

Cleavage within the bond connecting the tetrahydrofuran ring to the methylene bridge, which would be a less favorable β-cleavage relative to the nitrogen but could still occur.

The base peak in the mass spectrum is often the result of the most stable fragment formed.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in predictable ways. The resulting mass spectrum displays the relative abundance of these fragments, providing a unique "fingerprint" of the molecule.

For this compound (molar mass: 143.23 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 143, although its intensity may be low due to the instability of the molecular ion. The fragmentation pattern would be dominated by several key cleavage pathways characteristic of amines and ethers.

Predicted Fragmentation Pathways:

α-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this could lead to the formation of a stable iminium ion.

Loss of a propyl radical (•C₃H₇) would result in a fragment at m/z 100 .

Cleavage between the nitrogen and the methylene bridge would lead to a fragment at m/z 84 .

Ring Cleavage of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can undergo fragmentation through various pathways. A common fragmentation involves the loss of a C₂H₄O molecule, leading to characteristic ions.

Cleavage within the Propyl Group: Fragmentation can also occur within the n-propyl group, leading to the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals from the molecular ion or larger fragments.

Predicted EI-MS Fragmentation Data:

| m/z | Predicted Fragment Ion | Relative Abundance |

| 143 | [C₈H₁₇NO]⁺ (Molecular Ion) | Low |

| 114 | [M - C₂H₅]⁺ | Moderate |

| 100 | [M - C₃H₇]⁺ | High |

| 84 | [C₅H₁₀N]⁺ | High |

| 71 | [C₄H₉O]⁺ | Moderate |

| 56 | [C₃H₆N]⁺ | Moderate |

| 43 | [C₃H₇]⁺ | High |

Note: The relative abundances are predictions and may vary based on the specific conditions of the mass spectrometer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, an XPS analysis would be expected to identify the constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide information about the different chemical environments of these atoms within the molecule.

Predicted XPS Data:

The binding energies are influenced by the chemical environment of the atom. For instance, carbon atoms bonded to nitrogen or oxygen will have higher binding energies than those bonded only to carbon and hydrogen.

Predicted C 1s Spectrum:

The C 1s spectrum would be expected to be a complex envelope of peaks that can be deconvoluted to represent the different carbon environments:

C-C/C-H: Carbons in the propyl group and some in the tetrahydrofuran ring.

C-N: The carbon atom of the methylene bridge and the carbon in the propyl group bonded to the nitrogen.

C-O: The carbon atoms in the tetrahydrofuran ring bonded to the oxygen atom.

Predicted N 1s Spectrum:

The N 1s spectrum is expected to show a primary peak corresponding to the amine nitrogen. The exact binding energy can provide insights into its protonation state or involvement in intermolecular interactions.

Predicted O 1s Spectrum:

The O 1s spectrum should exhibit a single peak corresponding to the ether oxygen in the tetrahydrofuran ring.

Predicted Binding Energies for this compound:

| Element | Core Level | Predicted Binding Energy (eV) | Corresponding Functional Group |

| C | 1s | ~285.0 | C-C, C-H |

| C | 1s | ~286.5 | C-N |

| C | 1s | ~287.0 | C-O |

| N | 1s | ~400.0 | C-N (Amine) |

| O | 1s | ~532.5 | C-O-C (Ether) |

Note: These binding energy values are approximate and can shift depending on the sample's surface chemistry, charging effects, and the specific instrument calibration.

Advanced Analytical Methodologies in the Study of Propyl Tetrahydro Furan 2 Ylmethyl Amine

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, offering high-resolution separation for both qualitative and quantitative assessment. Gas and liquid chromatography, often coupled with mass spectrometry, are the primary methods employed.

Gas Chromatography (GC) for Conversion Determination

Gas chromatography is a powerful tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. By taking aliquots of a reaction mixture over time, GC analysis can quantify the consumption of reactants and the formation of products, thereby allowing for the determination of reaction conversion and kinetics.

However, the direct analysis of amines like this compound by GC can be challenging due to their polarity and reactivity. bre.com These characteristics can lead to poor peak shape (tailing) and adsorption onto the analytical column, resulting in inaccurate quantification. bre.commdpi.com To overcome these issues, derivatization is a commonly employed strategy. nih.govlibretexts.orgsemanticscholar.org This process involves chemically modifying the amine's functional group to create a less polar and more volatile derivative. libretexts.orgphenomenex.com Common derivatization methods for amines include silylation, acylation, and alkylation. nih.govphenomenex.comresearchgate.net The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and more reliable data. libretexts.org

The choice of GC column is also critical. Fused-silica capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), are widely used for the analysis of derivatized amines and furan (B31954) compounds. researchgate.netmdpi.com Detection is typically performed using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). mdpi.comnih.gov

Table 1: Representative GC Parameters for Analysis of Furan and Amine Derivatives This table presents typical starting parameters for the GC analysis of derivatized amines or furan compounds, analogous to this compound. Optimization is typically required for specific applications.

| Parameter | Setting | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Optimal flow for balancing separation efficiency and analysis time. |

| Injection Mode | Split (e.g., 10:1 ratio) | Prevents column overloading for concentrated samples. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample. mdpi.com |

| Oven Program | Initial: 40°C, hold 2 min | Allows for focusing of analytes at the head of the column. |

| Ramp: 10°C/min to 250°C | Separates compounds based on their boiling points and column interaction. | |

| Final Hold: 5 min at 250°C | Ensures all high-boiling compounds are eluted. | |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural identification. |

| MS Source Temp. | 230 °C | Maintains analytes in the gas phase without degradation. |

| MS Quad Temp. | 150 °C | Standard temperature for the mass analyzer. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of this compound in complex matrices, such as reaction byproducts or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. spectroscopyworld.comshimadzu.com This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry. spectroscopyworld.com

LC-MS/MS is particularly adept at detecting and quantifying trace levels of analytes in intricate mixtures, often negating the need for extensive sample cleanup. spectroscopyworld.com The methodology is frequently applied to the analysis of furan derivatives, such as nitrofuran metabolites, in food and environmental samples. shimadzu.comlcms.cz

The process begins with chromatographic separation, typically using a reverse-phase column (e.g., C18). shimadzu.comnih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium (B1175870) acetate or formic acid to improve ionization efficiency. spectroscopyworld.comresearchgate.net After elution from the column, the analyte enters the mass spectrometer's ion source, where it is ionized, commonly by Electrospray Ionization (ESI). lcms.cz

The tandem mass spectrometer then selects the specific parent ion (precursor ion) of the target analyte, fragments it, and detects one or more specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in both identification and quantification, minimizing interference from matrix components. shimadzu.comresearchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Furan Metabolite Analysis This table provides an example of parameters used for the sensitive detection of nitrofuran metabolites, which share structural motifs with the target compound. These parameters serve as a guide for method development.

| Parameter | Setting | Rationale |

|---|---|---|

| LC System | UHPLC | Ultra-High Performance Liquid Chromatography offers higher resolution and faster analysis times. |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm) | Standard for separating moderately polar to nonpolar compounds. shimadzu.com |

| Mobile Phase A | 0.5 mM Ammonium Acetate in Water | Aqueous phase with an additive to promote ionization. spectroscopyworld.com |

| Mobile Phase B | Methanol | Organic solvent to elute analytes from the reverse-phase column. spectroscopyworld.com |

| Flow Rate | 0.35 mL/min | Typical flow rate for analytical scale UHPLC columns. shimadzu.com |

| Ionization Mode | ESI Positive | Electrospray ionization is effective for amines which readily accept a proton. lcms.cz |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. shimadzu.com |

| Example MRM | Precursor Ion (Q1) | Product Ion (Q3) |

| m/z of derivatized AMOZ: 236.1 | m/z 134.1 (Quantifier), m/z 192.1 (Qualifier) |

Calorimetric Techniques for Reaction Energetics and Material Properties

Calorimetric methods measure heat changes associated with physical transitions or chemical reactions. They are invaluable for studying the thermodynamics of reactions involving this compound and for characterizing the properties of materials derived from it.

Differential Scanning Calorimetry (DSC) for Crosslinking Efficiency

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. netzsch.com It is widely used to study thermal transitions such as melting, glass transitions, and chemical reactions like polymerization and crosslinking. netzsch.comama-science.org

In the context of materials derived from furan-containing compounds, DSC is a key method for evaluating the efficiency of crosslinking reactions. acs.orgrsc.org For instance, if this compound were used as a component in a thermosetting resin, DSC could monitor the curing process. The crosslinking reaction is typically an exothermic process, which is observed as a peak in the DSC heat flow curve. netzsch.compv-tech.org

The total enthalpy (heat) released during this reaction (ΔH) is directly proportional to the extent of the reaction. mdpi.com By integrating the area under the exothermic peak for an uncured sample, one can determine the total heat of reaction (ΔH_total). copernicus.org For a partially cured sample, a subsequent DSC scan will show a smaller exothermic peak corresponding to the residual heat of reaction (ΔH_residual). The degree of crosslinking, or cure, can then be calculated using the following formula: copernicus.org

Degree of Cure (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100

DSC analysis of furan-based polymers also reveals important material properties such as the glass transition temperature (T_g), which often changes as a function of the crosslink density. nih.govmdpi.com

Table 3: DSC Data for Thermoreversible Crosslinking of a Furan-Based Polyester This table shows representative data from a study on the crosslinking of furan-containing polyesters with a bismaleimide, demonstrating how DSC is used to characterize such materials. acs.org

| Polymer System | Molar Ratio (Furan:Maleimide) | T_g (°C) (1st Heating) | T_g (°C) (2nd Heating) | Retro-Diels-Alder Peak (°C) |

|---|---|---|---|---|

| PFSub_0.5 | 1.0 : 0.5 | 3.6 | 1.4 | 115.4 |

| PFSuc_0.5 | 1.0 : 0.5 | 2.5 | -0.1 | 115.7 |

| PFAd_0.5 | 1.0 : 0.5 | -9.6 | -12.1 | 115.8 |

| PFSeb_0.5 | 1.0 : 0.5 | -23.4 | -26.3 | 116.1 |

Oxidative and Bromination Analytical Methods for Furan Derivatives

Chemical methods involving oxidation or bromination can be employed for the characterization and quantification of furan derivatives. These methods leverage the specific reactivity of the furan ring.

The furan ring is susceptible to electrophilic attack and can react readily with halogens like bromine. pharmaguideline.com This reaction can proceed via addition or substitution, depending on the reaction conditions and the substituents on the furan ring. pharmaguideline.comstudy.com In aqueous solutions, the reaction of furan with one mole of bromine results in ring opening and the formation of two equivalents of hydrobromic acid. cdnsciencepub.comnist.gov This stoichiometric relationship forms the basis of a titrimetric method for quantifying furan compounds. The consumption of bromine can be monitored electrochemically or with a colorimetric indicator to determine the endpoint of the titration.

For analytical purposes, bromination can also be used as a derivatization technique to improve the detectability of furan-containing compounds in chromatographic methods. semanticscholar.org The introduction of bromine atoms into the molecule can enhance the response of an electron capture detector (ECD) in GC analysis.

Oxidative methods can also be applied. Strong oxidizing agents can cause the furan ring to open, and the analysis of the resulting products can provide structural information. While less common for routine quantification compared to chromatographic methods, these chemical assays can be useful for specific applications and for confirming the presence of the furan moiety.

Table 4: Reagents and Conditions for the Bromination of Furan Rings This table summarizes various reagents used for the bromination of furan-containing natural products, which is applicable to other furan derivatives. The choice of reagent and conditions allows for control over the selectivity of the bromination.

| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| NBS | 1.1 | CH₂Cl₂ | 40 | 1.5 | 55 |

| DBDMH | 0.55 | CH₂Cl₂ | 40 | 1 | 95 |

| DBI | 0.4 | CH₂Cl₂ | 40 | 1 | 85 |

| TBCHD | 1.1 | CH₂Cl₂ | 40 | 1 | 80 |

Abbreviations: NBS (N-Bromosuccinimide), DBDMH (1,3-Dibromo-5,5-dimethylhydantoin), DBI (1,3-Dibromo-1,3,5-triazine-2,4,6-trione), TBCHD (2,4,4,6-Tetrabromo-2,5-cyclohexadienone). Data adapted from studies on fraxinellone. researchgate.net

Theoretical and Computational Investigations of Propyl Tetrahydro Furan 2 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis provide a deep look into the electronic behavior of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sciepub.com It allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For this compound, DFT calculations, often using a basis set like 6-31G*, can determine key geometric parameters such as bond lengths and angles, providing a precise three-dimensional model of the molecule. researchgate.net

The reactivity of the molecule can be assessed through DFT-calculated parameters. The distribution of electron density, for instance, highlights regions that are electron-rich or electron-poor, indicating likely sites for nucleophilic or electrophilic attack. sid.ir Studies on related furan (B31954) compounds have shown that DFT is effective in revealing tendencies for electron donation or acceptance, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov The chemical potential, derived from DFT, can indicate a molecule's tendency to donate electrons, a key factor in its reactivity profile. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a significant parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation.

For molecules containing furan or tetrahydrofuran (B95107) moieties, FMO analysis reveals how charge transfer occurs within the molecule. nih.govmalayajournal.org The spatial distribution of the HOMO and LUMO indicates the most probable regions for electrophilic and nucleophilic attacks, respectively. In the context of this compound, the nitrogen atom's lone pair would significantly influence the HOMO, making it a likely center for protonation and electrophilic attack. The LUMO distribution would highlight potential sites for nucleophilic interaction. The energy values of these orbitals dictate the molecule's ability to engage in charge-transfer interactions. researchgate.net

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic and structural aspects of molecules, including their preferred shapes and structural stability.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. researchgate.net this compound possesses significant conformational flexibility due to the rotation around its single bonds. Computational methods can systematically explore this conformational space to locate low-energy structures.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. researchgate.net Force fields such as MMFF94 or quantum mechanical methods are used to calculate the energy of different conformations. researchgate.net For this compound, this analysis would reveal the most stable spatial arrangement of the propyl group relative to the tetrahydrofuran ring, which is crucial for understanding its interactions with other molecules, such as biological receptors or catalysts.

Root Mean Square Deviation (RMSD) for Structural Comparison

Root Mean Square Deviation (RMSD) is a quantitative measure of the similarity between two or more atomic structures. It calculates the average distance between the atoms of superimposed molecules. In computational chemistry, RMSD is used to compare different conformers of the same molecule or to compare a computationally predicted structure with an experimentally determined one. A low RMSD value indicates a high degree of structural similarity. This metric is essential for validating the accuracy of computational models and for clustering similar conformations found during a conformational search.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate. DFT methods are frequently used to study reaction mechanisms, providing insights into activation energies and the feasibility of different pathways. researchgate.netmdpi.com

For this compound, computational studies could explore various reactions, such as N-alkylation, oxidation, or ring-opening of the tetrahydrofuran moiety. Theoretical calculations can identify the transition state structures, which are the highest energy points along the reaction path. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. researchgate.net Such studies on related furan derivatives have successfully distinguished between different possible mechanisms, such as concerted versus stepwise pathways, and explained observed product distributions. researchgate.netnih.gov This approach provides a molecular-level understanding of why certain products are formed preferentially over others.

Structure-Reactivity Relationship Prediction

While specific quantitative structure-activity relationship (QSAR) models and in-depth computational reactivity studies for this compound are not extensively documented in publicly available literature, a predictive analysis of its structure-reactivity relationship can be derived from its constituent functional groups: a secondary amine and a tetrahydrofuran ring. The reactivity of the molecule is primarily dictated by the interplay of the electronic and steric properties of these groups.

The central nitrogen atom, being a secondary amine, possesses a lone pair of electrons, rendering it both nucleophilic and basic. This is the primary site for reactions such as alkylation, acylation, and protonation. The reactivity of this amine is sterically hindered to some extent by the adjacent propyl and tetrahydrofurfuryl groups.

Computational studies on similar aliphatic amines indicate that the nucleophilicity is governed by both the energetic level of the highest occupied molecular orbital (HOMO), which is largely localized on the nitrogen, and the steric accessibility of the nitrogen lone pair.

The tetrahydrofuran (THF) ring is a cyclic ether. The ether oxygen atom also possesses lone pairs of electrons, making it a potential hydrogen bond acceptor. However, it is significantly less basic and nucleophilic than the amine nitrogen. The THF ring itself is relatively stable, but it can undergo ring-opening reactions under harsh conditions, such as in the presence of strong acids. Theoretical studies have shown that ionization or protonation can activate the C-O bonds of the THF ring, making them more susceptible to cleavage. nih.gov The presence of the N-propylmethyl substituent can influence the electronic distribution within the THF ring, though this effect is generally modest.

A summary of the predicted reactivity sites and influential factors is presented below.

Table 1: Predicted Reactivity Sites and Influencing Factors

| Molecular Feature | Predicted Type of Reactivity | Key Influencing Factors |

| Secondary Amine (N-H) | Nucleophilic substitution, acylation, protonation, oxidation | Lone pair availability on nitrogen, steric hindrance from alkyl groups |

| Tetrahydrofuran Ring (C-O-C) | Ring-opening, hydrogen bond accepting | C-O bond strength, presence of strong acids or electrophiles |

| Alkyl Chains (Propyl & Methyl) | Limited reactivity (C-H bonds) | Generally inert, contribute to steric bulk and lipophilicity |

Detailed computational analyses of tetrahydrofuran itself provide insights into the electronic characteristics that underpin its reactivity. Frontier molecular orbital analysis is a key component of such studies.

Table 2: Illustrative Computational Parameters for Tetrahydrofuran

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally implies higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For THF, the most negative potential is localized on the oxygen atom. |

Note: The values in Table 2 are for the parent tetrahydrofuran molecule and serve to illustrate the types of parameters used in computational reactivity predictions. The substitution in this compound would alter these values.

Structural Elucidation and Crystallography of Propyl Tetrahydro Furan 2 Ylmethyl Amine and Analogues

Single Crystal X-ray Diffraction Studies of Related Amine Structures

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Although the crystal structure of Propyl-(tetrahydro-furan-2-ylmethyl)-amine has not been reported, a detailed examination of its parent amine, (R)-(-)-Tetrahydrofurfurylamine, provides significant insights into the expected structural characteristics.

A prime example is the crystal structure of (R)-(-)-Tetrahydrofurfurylamine, available in the Crystallography Open Database under the identifier 4346761. This analysis reveals the precise atomic coordinates, unit cell dimensions, and space group of the compound, which are fundamental parameters for a thorough structural discussion. The crystallographic data for this analogue serves as a robust foundation for understanding the steric and electronic properties of the tetrahydrofuran-amine scaffold.

Interactive Table: Crystallographic Data for (R)-(-)-Tetrahydrofurfurylamine

| Parameter | Value |

| Formula | C₅H₁₁NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.98 |

| b (Å) | 9.39 |

| c (Å) | 10.51 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 590.3 |

Note: This data is for (R)-(-)-Tetrahydrofurfurylamine, a close analog of this compound.

Molecular Geometry and Conformations of Tetrahydrofuran-Amine Compounds

The molecular geometry of tetrahydrofuran-amine compounds is characterized by the conformation of the five-membered tetrahydrofuran (B95107) (THF) ring and the orientation of the aminomethyl side chain. In the crystal structure of (R)-(-)-Tetrahydrofurfurylamine, the THF ring is not planar but adopts an envelope or twisted conformation to minimize steric strain. This puckering of the ring is a common feature in five-membered cyclic systems.

The bond lengths and angles within the (R)-(-)-Tetrahydrofurfurylamine molecule are within the expected ranges for similar organic compounds. The C-O bond lengths in the THF ring are typically around 1.43 Å, while the C-C single bonds are approximately 1.52-1.54 Å. The C-N bond connecting the aminomethyl group to the THF ring is expected to be around 1.47 Å.

Interactive Table: Selected Bond Lengths and Angles for Tetrahydrofuran-Amine Analogues

| Bond/Angle | Typical Value |

| C-O (THF ring) | ~ 1.43 Å |

| C-C (THF ring) | ~ 1.53 Å |

| C-N | ~ 1.47 Å |

| O-C-C (THF ring) | ~ 105-108° |

| C-C-C (THF ring) | ~ 102-106° |

| C-C-N | ~ 112° |

Note: These are typical values and can vary slightly based on the specific compound and its crystalline environment.

For this compound, the introduction of the propyl group on the nitrogen atom would introduce additional conformational flexibility. The torsion angles around the C-N and N-C(propyl) bonds would determine the spatial orientation of the propyl chain relative to the tetrahydrofurfurylamine (B43090) moiety. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the propyl group and the THF ring.

Intermolecular Interactions and Supramolecular Assembly

In the case of (R)-(-)-Tetrahydrofurfurylamine, the primary amine group is a key player in the formation of the supramolecular architecture. The amine protons act as hydrogen bond donors, while the nitrogen lone pair and the oxygen atom of the THF ring can act as hydrogen bond acceptors. This leads to the formation of a network of hydrogen bonds that link adjacent molecules. These interactions are a dominant force in the crystal packing, often leading to the formation of chains or sheets of molecules.

For this compound, which is a secondary amine, there is still one amine proton available for hydrogen bonding. This would allow for the formation of similar hydrogen-bonded networks, although the steric bulk of the propyl group might influence the geometry of these interactions.

Mechanistic Investigations of Reactions Involving Propyl Tetrahydro Furan 2 Ylmethyl Amine

Oxidative Amination Mechanisms

Detailed mechanistic investigations focusing specifically on the oxidative amination of propyl-(tetrahydro-furan-2-ylmethyl)-amine are not extensively documented in the current scientific literature. Oxidative amination typically involves the formation of a C-N bond through the reaction of an amine with a substrate that can undergo oxidation, often facilitated by a metal catalyst and an oxidant. This process can be complex, with potential pathways involving radical intermediates or metal-catalyzed C-H activation. However, without specific studies on this compound, any proposed mechanism would be speculative and based on general principles of oxidative amination of similar secondary amines.

Catalytic Reaction Pathways

The synthesis of N-substituted tetrahydrofurfurylamines, including this compound, predominantly follows catalytic reductive amination pathways. These pathways typically begin with furfural (B47365) or furfuryl alcohol and an amine. The reaction can be steered towards either furfurylamine (B118560) or tetrahydrofurfurylamine (B43090) by controlling the reaction conditions, particularly the hydrogen pressure and catalyst choice. rsc.orgresearchgate.net

Raney® Nickel has been identified as an effective heterogeneous catalyst for the reductive amination of furfuryl alcohol. rsc.orgresearchgate.net The reaction pathway can be switched between producing furfurylamine and tetrahydrofurfurylamine by managing the presence of hydrogen gas. An excess of hydrogen promotes the deep hydrogenation of the furan (B31954) ring, leading to the formation of the tetrahydrofurfurylamine derivative. rsc.org Conversely, insufficient hydrogen can lead to the formation of nickel nitride (Ni3N) and subsequent catalyst deactivation. rsc.orgresearchgate.net

Other catalysts, such as Rhodium on Alumina (Rh/Al2O3), have also been shown to be highly selective for the reductive amination of furfural to furfurylamine. psu.edu The choice of catalyst and support plays a significant role in the reaction's success and selectivity. For instance, Raney Cobalt has demonstrated high efficacy and reusability in the synthesis of furfurylamine from furfural. researchgate.net The general catalytic pathway involves several key steps:

Dehydrogenation (if starting from alcohol): The alcohol (e.g., furfuryl alcohol) is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (furfural). researchgate.net

Condensation: The aldehyde then reacts with the amine (in this case, propylamine) to form an imine or Schiff base intermediate. researchgate.netpsu.edu

Hydrogenation: The imine intermediate is subsequently hydrogenated to form the secondary amine. researchgate.net

Ring Hydrogenation: For the synthesis of the tetrahydrofuran (B95107) derivative, the furan ring of the resulting furfurylamine is hydrogenated. This step is favored under higher hydrogen pressures. rsc.orgpsu.edu

Biocatalytic routes also present a viable pathway. Reductive aminases, such as AspRedAm from Aspergillus oryzae, can catalyze the direct reductive amination of bio-based furans to produce N-substituted furfurylamines under mild, aqueous conditions, offering a green alternative to traditional chemical methods. researchgate.net

Interactive Data Table: Catalysts and Conditions for Reductive Amination of Furan Derivatives

| Catalyst | Substrate | Amine Source | Key Product | Reported Yield/Selectivity | Reference |

| Raney® Ni | Furfuryl alcohol | NH3 | Tetrahydrofurfurylamine | 94.0% yield | rsc.org, researchgate.net |

| Raney® Ni | Furfuryl alcohol | NH3 | Furfurylamine | 78.8% yield | rsc.org, researchgate.net |

| Rh/Al2O3 | Furfural | aq. NH3 | Furfurylamine | ~92% selectivity | psu.edu |

| Raney Co | Furfural | NH3 | Furfurylamine | 98.9% yield | researchgate.net |

| Fe3O4@SiO2-Ni | Furfural | aq. NH3 | Furfurylamine | 73% yield | chemrxiv.org |

| AspRedAm | 5-Hydroxymethylfurfural | Propylamine (B44156) | N-propyl-5-(hydroxymethyl)furfurylamine | - | researchgate.net |

C-N Bond Formation Pathways

The crucial step in the synthesis of this compound via reductive amination is the formation of the carbon-nitrogen bond. This occurs through a well-established pathway involving the condensation of a carbonyl group with a primary amine, followed by reduction.

The reaction is initiated by the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of the aldehyde (tetrahydrofurfural, or furfural prior to ring hydrogenation). This addition forms an unstable carbinolamine intermediate. The carbinolamine then undergoes dehydration to form an imine, commonly referred to as a Schiff base. psu.edu This condensation step is typically reversible and may be acid or base-catalyzed.

The C=N double bond of the imine is then reduced to a C-N single bond. In catalytic reductive amination, this reduction is achieved through catalytic hydrogenation. The imine is adsorbed onto the surface of the metal catalyst (e.g., Ni, Co, Rh), where it reacts with activated hydrogen. researchgate.netpsu.edu The selectivity of this process is critical, as side reactions such as the hydrogenation of the aldehyde to an alcohol can compete with the amination pathway. chemrxiv.org

Step 1: Imine Formation (Condensation) R-CHO + R'-NH₂ ⇌ [R-CH(OH)-NH-R'] → R-CH=N-R' + H₂O (Where R-CHO is the aldehyde and R'-NH₂ is the primary amine)

Step 2: Imine Hydrogenation (Reduction) R-CH=N-R' + H₂ --(Catalyst)--> R-CH₂-NH-R'

This two-step sequence, often performed in a single pot, is a highly efficient and widely used method for forming C-N bonds in the synthesis of secondary amines. nih.gov

Ring Transformations and Rearrangements

Applications of Propyl Tetrahydro Furan 2 Ylmethyl Amine in Organic Synthesis and Materials Science Research

Utility as a Synthetic Building Block

In organic chemistry, Propyl-(tetrahydro-furan-2-ylmethyl)-amine serves as a versatile synthetic building block or intermediate. matrixscientific.com Its utility stems from the presence of a secondary amine group, which is a key functional group for a multitude of chemical transformations. The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing it to participate in reactions such as N-alkylation, acylation, and condensation reactions.

The tetrahydrofuran (B95107) ring, while generally stable, imparts specific steric and electronic properties to the molecule, influencing the reactivity of the amine group. This allows for controlled synthesis pathways. As an intermediate, it can be used to introduce the N-propyl-tetrahydrofurfuryl moiety into larger, more complex molecules, which is particularly relevant in the development of new chemical entities in medicinal chemistry and materials science.

Table 1: Key Reactions Involving this compound as a Building Block

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Alkylation | Alkyl halides | Tertiary amine |

| N-Acylation | Acyl chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Tertiary amine |

| Nucleophilic Substitution | Epoxides | Amino alcohol |

This table represents common transformations for secondary amines and illustrates the synthetic potential of the target compound.

Precursor for Advanced Organic Structures and Heterocycles

The structure of this compound is well-suited for its use as a precursor in the synthesis of advanced organic structures, particularly nitrogen-containing heterocycles. Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and developing efficient synthetic routes to novel heterocyclic systems is an area of active research.

The secondary amine can act as a key nitrogen source in cyclization reactions. For instance, it can react with bifunctional reagents (e.g., molecules containing two electrophilic sites) to form various saturated or unsaturated nitrogen-containing rings. The tetrahydrofuran group can be retained in the final structure, influencing its solubility, polarity, and biological interaction profile. Research into the synthesis of furan-containing pyrimidine (B1678525) derivatives has demonstrated the utility of the furan (B31954) moiety as a core component in building complex heterocyclic systems. nih.gov By analogy, the tetrahydrofuran unit in this compound can be incorporated into new heterocyclic frameworks.

Role in Functional Material Development, e.g., Amine-Functionalized Polymers

The development of functional materials, especially polymers with tailored properties, is a significant area of materials science. Amine-functionalized polymers are of particular interest due to their ability to alter surface properties, act as cross-linking agents, or provide sites for further chemical modification.

This compound can be incorporated into polymer structures in several ways:

Grafting: The amine can be chemically attached to the surface of an existing polymer backbone, creating an amine-functionalized surface.

Monomer Synthesis: It can be used as a starting material to synthesize a new monomer, which is then polymerized.

Polymer Modification: It can react with functional groups on a pre-formed polymer (e.g., ester or halide groups) to introduce the N-propyl-tetrahydrofurfuryl side chain.

A related area of research involves the synthesis of amino-terminated polytetrahydrofuran (PTHF). rug.nl PTHF is a widely used polymer, and having amine groups at the chain ends allows it to be used as a building block for more complex polymer architectures like polyurethanes and polyamides. rug.nl The use of this compound in similar contexts could lead to polymers with unique thermal and mechanical properties conferred by its specific side-chain structure.

Research on Amine-Based Sorbents for Gas Capture

A critical application of amine-containing materials is in the capture of acidic gases, most notably carbon dioxide (CO₂). Amines react reversibly with CO₂, making them ideal for use in solid sorbents for post-combustion CO₂ capture. researchgate.net The general mechanism involves the formation of carbamates in the presence of the amine. researchgate.net

Solid amine sorbents are typically created by immobilizing amines onto a porous support material. researchgate.net this compound could be investigated for such applications. Its potential advantages include:

Reactivity: The secondary amine provides a site for CO₂ binding.

Physical Properties: The boiling point and vapor pressure of the amine influence the stability and regeneration requirements of the sorbent.

Research into amine-incorporated porous polymer networks and other amine-based sorbents aims to optimize CO₂ uptake, selectivity, and the energy required for regeneration. doe.govuakron.edu The specific structure of the amine is a key variable in tuning these properties.

Table 2: Comparison of Amine Classes for CO₂ Capture

| Amine Type | Key Feature | Potential Advantage | Potential Disadvantage |

| Primary | Two N-H bonds | High reactivity, 2:1 amine:CO₂ stoichiometry in presence of water | Can form stable carbamates, requiring more energy for regeneration |

| Secondary | One N-H bond | Lower regeneration energy compared to primary amines | 2:1 amine:CO₂ stoichiometry |

| Tertiary | No N-H bonds | Primarily acts as a base in the presence of water, low regeneration energy | Requires water to be effective, slower reaction kinetics |

This compound falls into the secondary amine class.

Investigation in Corrosion Inhibition Mechanisms

Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the rate of corrosion of a metal. Organic compounds containing heteroatoms like nitrogen and oxygen, particularly amines, are often effective corrosion inhibitors. researchgate.net They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. sciopen.com

This compound possesses structural features that make it a candidate for investigation as a corrosion inhibitor:

Adsorption Centers: Both the nitrogen atom of the amine and the oxygen atom of the tetrahydrofuran ring have lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface, facilitating strong adsorption.

Film Formation: The nonpolar propyl and tetrahydrofuran components of the adsorbed molecule can form a hydrophobic (water-repelling) layer. This film acts as a barrier, preventing corrosive species (like water and chloride ions) from reaching the metal surface. researchgate.net

Studies on other furan derivatives and various film-forming amines have demonstrated the effectiveness of this mechanism. researchgate.netnih.gov The efficiency of such an inhibitor depends on its concentration, the temperature, and the specific metal and corrosive environment .

Q & A

Q. What are the recommended synthetic methodologies for preparing Propyl-(tetrahydro-furan-2-ylmethyl)-amine?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, combining propan-2-amine with appropriate reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole) in tetrahydrofuran (THF) under controlled temperatures (12–23°C) facilitates amide bond formation . Post-reaction workup involves phase separation with ethyl acetate and aqueous NaHCO₃, followed by solvent evaporation. Yield optimization may require adjusting stoichiometry or reaction duration.

Q. Which analytical techniques are critical for structural characterization of this amine?

- X-ray crystallography : Use SHELXL for small-molecule refinement, particularly for resolving bond lengths and angles. SHELX programs are robust for high-resolution data, even with twinned crystals .

- NMR spectroscopy : Employ ¹H/¹³C NMR to confirm proton environments and stereochemistry. For example, splitting patterns in the propyl and tetrahydrofuran moieties can validate connectivity .

- Mass spectrometry (MS) : ESI-MS or HRMS provides molecular weight confirmation and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

Based on analogous amines (e.g., ethyl-tetrahydro-pyran-4-yl-amine), use PPE (gloves, lab coat, goggles), avoid skin contact, and work in a fume hood. Waste should be segregated and disposed via certified hazardous waste services. Spill management requires inert absorbents (e.g., vermiculite) and neutralization .

Q. How can researchers purify this compound after synthesis?

Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/acetone gradient). For enantiomeric resolution, chiral stationary phases (e.g., cellulose derivatives) may separate stereoisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst screening : Test Pd(II) acetate or enzyme systems (e.g., engineered oxidoreductases) to enhance coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (THF, DMF) versus bio-based solvents for greener synthesis .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and byproducts .

Q. What strategies resolve stereochemical ambiguities in the tetrahydrofuran moiety?

- Chiral chromatography : Utilize HPLC with chiral columns (e.g., Chiralpak® IA/IB) for enantiomer separation .

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions to assign absolute configuration .

Q. How should conflicting spectral data (e.g., NMR vs. crystallography) be addressed?

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility causing discrepancies between solution and solid-state structures .

- DFT calculations : Optimize molecular geometries using Gaussian or ORCA and simulate NMR shifts to validate experimental data .

Q. What computational tools predict the compound’s reactivity or biomolecular interactions?

Q. Can biocatalytic methods replace traditional synthesis for sustainable production?

Engineered enzyme cascades (e.g., alcohol-to-amine oxidoreductases) enable atom-efficient, solvent-free synthesis. For example, Mutti et al. (2015) demonstrated a two-enzyme system converting alcohols to amines with >90% yield .

Q. How can low yields in scale-up syntheses be troubleshooted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.